N-{[7-(3-Methyl-1,2,4-oxadiazol-5-YL)-[1,2,4]triazolo[4,3-A]pyridin-3-YL]methyl}furan-2-carboxamide
Description
N-{[7-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}furan-2-carboxamide is a heterocyclic compound featuring a fused triazolo[4,3-a]pyridine core substituted with a 3-methyl-1,2,4-oxadiazole moiety at the 7-position and a furan-2-carboxamide group at the 3-methyl position. Its molecular formula is C₁₅H₁₂N₆O₃, with an average molecular mass of 324.30 g/mol and a monoisotopic mass of 324.097088 Da . The compound is identified by CAS RN 1775519-15-7 and ChemSpider ID 34486664.
Properties
IUPAC Name |
N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6O3/c1-9-17-15(24-20-9)10-4-5-21-12(7-10)18-19-13(21)8-16-14(22)11-3-2-6-23-11/h2-7H,8H2,1H3,(H,16,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCOXPADTCNOMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[7-(3-Methyl-1,2,4-oxadiazol-5-YL)-[1,2,4]triazolo[4,3-A]pyridin-3-YL]methyl}furan-2-carboxamide typically involves multiple steps. One common method involves the formation of the 1,2,4-oxadiazole ring through the reaction of amidoximes with carboxylic acids or their derivatives . The triazolopyridine ring can be synthesized via a palladium-catalyzed tandem C–N coupling/Boulton–Katritzky rearrangement process . The final step involves coupling the synthesized intermediates under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-{[7-(3-Methyl-1,2,4-oxadiazol-5-YL)-[1,2,4]triazolo[4,3-A]pyridin-3-YL]methyl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the compound .
Scientific Research Applications
N-{[7-(3-Methyl-1,2,4-oxadiazol-5-YL)-[1,2,4]triazolo[4,3-A]pyridin-3-YL]methyl}furan-2-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-{[7-(3-Methyl-1,2,4-oxadiazol-5-YL)-[1,2,4]triazolo[4,3-A]pyridin-3-YL]methyl}furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Table 1: Comparison with Key Analogues
Key Observations
Substituent Effects :
- The 3-methyl-1,2,4-oxadiazole group in the target compound and its acetic acid analogue provides metabolic stability, whereas pyrimidine-based analogues (5d, 5g) prioritize bulkier aryl groups for π-π interactions .
- The furan-2-carboxamide substituent in the target compound introduces hydrogen-bonding capacity, contrasting with the carboxylic acid group in its acetic acid analogue, which enhances aqueous solubility .
Synthesis and Yield :
- Pyrimidine-oxadiazole hybrids (5d, 5g) are synthesized via three-component cycloaddition with yields exceeding 85% , whereas the benzo-oxazolo derivative (Compound 60) is obtained in lower yields (45.5%) under Suzuki coupling conditions .
Thermal Stability: The higher melting point of 5d (261–262°C) compared to 5g (236–237°C) correlates with its nitro group, which strengthens intermolecular interactions.
Biological Activity
N-{[7-(3-Methyl-1,2,4-oxadiazol-5-YL)-[1,2,4]triazolo[4,3-A]pyridin-3-YL]methyl}furan-2-carboxamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C18H15N6O3
- Molecular Weight : 398.8 g/mol
- CAS Number : 1775458-88-2
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in disease pathways. The incorporation of oxadiazole and triazole moieties suggests potential activities against various enzymes and receptors.
Target Proteins
Research indicates that compounds with similar structures often target:
- Kinases : Inhibiting specific kinases involved in cancer progression.
- Enzymes : Such as α-glucosidase, which plays a role in carbohydrate metabolism.
Anticancer Activity
Several studies have reported the anticancer potential of compounds related to this compound. For instance:
- IC50 Values : Compounds similar to this structure have demonstrated IC50 values in the low micromolar range against various cancer cell lines. For example, a related compound showed an IC50 of 0.013 μM against ALK5 kinase .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Related compounds have shown effective inhibition against bacterial strains such as Escherichia coli and Bacillus subtilis .
Research Findings and Case Studies
- Study on Antitumor Activity :
- Antimicrobial Efficacy :
Data Tables
| Activity Type | Compound Structure | IC50 (µM) | Target |
|---|---|---|---|
| Anticancer | N-{[7-(3-Methyl-1,2,4-oxadiazol-5-YL)-... | 0.013 | ALK5 Kinase |
| Antimicrobial | Related Oxadiazole Derivative | 12.5–25 | E. coli, Bacillus |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
